molecular formula C24H23NO6 B5586667 4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5586667
M. Wt: 421.4 g/mol
InChI Key: PTUSYTRQFXPLCY-UHFFFAOYSA-N
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Description

This compound is a quinolinedione derivative with structural elements including 1,3-benzodioxole and dimethoxyphenyl groups. Quinolinediones are known for their diverse pharmacological activities, which has driven research into their chemical properties and synthesis.

Synthesis Analysis

The synthesis of related quinolinedione compounds typically involves multistep reactions, starting with the formation of the core quinoline or quinazoline structure, followed by functionalization with specific substituents like 1,3-benzodioxol and dimethoxyphenyl groups. These steps may include cyclization reactions, Friedel–Crafts acylations, and nucleophilic aromatic substitutions (Phillips & Castle, 1980).

Molecular Structure Analysis

The molecular structure of quinolinedione derivatives, including the compound , often features a mixture of planar and non-planar domains due to the presence of the fused quinoline system and substituent groups. The structural analysis may reveal conformational preferences, which are crucial for understanding the compound's reactivity and interactions (Cuervo et al., 2009).

Chemical Reactions and Properties

Quinolinediones undergo various chemical reactions, including nucleophilic additions, electrophilic substitutions, and redox reactions. The specific functional groups, such as the 1,3-benzodioxol and dimethoxyphenyl, influence the compound's chemical behavior, making it a versatile intermediate for further chemical modifications.

Physical Properties Analysis

The physical properties of quinolinediones, like solubility, melting point, and crystallinity, depend on their molecular structure. The introduction of substituents like 1,3-benzodioxol and dimethoxyphenyl can affect these properties by altering intermolecular interactions, potentially influencing the compound's solubility and stability (Wang et al., 2009).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c1-28-19-5-3-13(9-21(19)29-2)15-7-17-24(18(26)8-15)16(11-23(27)25-17)14-4-6-20-22(10-14)31-12-30-20/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUSYTRQFXPLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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